

Technical Guide: Solubility Profile of 1-(4-Chlorophenyl)pyrrolidin-3-amine

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)pyrrolidin-3-amine

CAS No.: 1181375-65-4

Cat. No.: B1465426

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Executive Summary

1-(4-Chlorophenyl)pyrrolidin-3-amine (CAS: 1181375-65-4) is a bifunctional heterocyclic building block characterized by a lipophilic 4-chlorophenyl tail and a polar primary amine head. Its solubility is governed by a "pH-switch" mechanism: it behaves as a lipophile in neutral/basic organic media and as a hydrophilic salt in acidic aqueous environments. This guide provides researchers with the structural logic, solvent compatibility data, and validated protocols necessary for the handling, synthesis, and formulation of this compound.

Physicochemical Profile & Structural Logic

To predict solubility behavior, one must analyze the competition between the molecule's lipophilic and hydrophilic domains.

Structural Analysis

The molecule consists of three distinct zones that dictate its interaction with solvents:

- The Pyrrolidine Core: A semi-rigid, saturated 5-membered ring.
- The N1-Aryl Group (Lipophilic Anchor): The nitrogen at position 1 is attached to a 4-chlorophenyl ring. This forms an aniline-like system. The lone pair on N1 is conjugated into the aromatic ring, significantly reducing its basicity (pKa ~2–4) and increasing lipophilicity (LogP ~2.0–2.7).
- The C3-Primary Amine (Hydrophilic/Basic Handle): The amine at position 3 is an aliphatic primary amine. It is highly basic (pKa ~9–10) and serves as the primary site for hydrogen bonding and salt formation.

Calculated Properties

Property	Value (Approx.)	Implication
Molecular Weight	196.68 g/mol	Small molecule, favorable kinetics.
LogP (Octanol/Water)	1.9 – 2.7	Moderately lipophilic; prefers organic solvents in neutral state.
pKa (C3-NH ₂)	9.5 ± 0.5	Protonates readily in dilute acid (HCl, TFA).
pKa (N1-Aryl)	3.0 ± 0.5	Effectively non-basic in standard workups.
H-Bond Donors	2 (from -NH ₂)	Good solubility in alcohols (MeOH, EtOH).

Solvent Selection Guide

The following table categorizes solvents based on their ability to dissolve the neutral free base form of the compound at Room Temperature (25°C).

Solubility Compatibility Table

Solvent Class	Specific Solvent	Solubility Rating	Technical Notes
Chlorinated	Dichloromethane (DCM)	Excellent	Preferred solvent for extraction and transport. High solvation energy for the aryl-pyrrolidine core.
Chlorinated	Chloroform (CHCl ₃)	Excellent	Alternative to DCM; useful for NMR analysis.
Polar Aprotic	DMSO	High	Recommended for stock solutions (>50 mM) and biological assays. Hard to remove.
Polar Aprotic	DMF / NMP	High	Good for SnAr or coupling reactions.
Polar Protic	Methanol (MeOH)	Good	Soluble due to H-bonding with C3-amine. Good for LC-MS injection.
Polar Protic	Ethanol (EtOH)	Good	Suitable for recrystallization, often with a co-solvent.
Ethers	Tetrahydrofuran (THF)	Good	Standard reaction solvent.
Ethers	Diethyl Ether (Et ₂ O)	Moderate	May require sonication. Lower solubility than THF.
Esters	Ethyl Acetate (EtOAc)	Good	Standard solvent for TLC and column chromatography.

Hydrocarbons	Hexanes / Heptane	Poor	The compound is likely to oil out or precipitate. Used as an anti-solvent.
Aqueous	Water (Neutral pH 7)	Very Low	The lipophilic aryl tail prevents dissolution.
Aqueous	0.1 M HCl (pH 1)	High	Forms the water-soluble dihydrochloride or monohydrochloride salt.

Experimental Protocols

Protocol A: Visual Solubility Assessment (Tier 1)

Use this rapid protocol to determine approximate solubility limits for formulation or reaction setup.

Materials:

- **1-(4-Chlorophenyl)pyrrolidin-3-amine** (Solid)
- Glass vials (4 mL)
- Calibrated micropipette (100 μ L - 1000 μ L)
- Solvent of choice (e.g., DCM, MeOH, Toluene)

Step-by-Step Methodology:

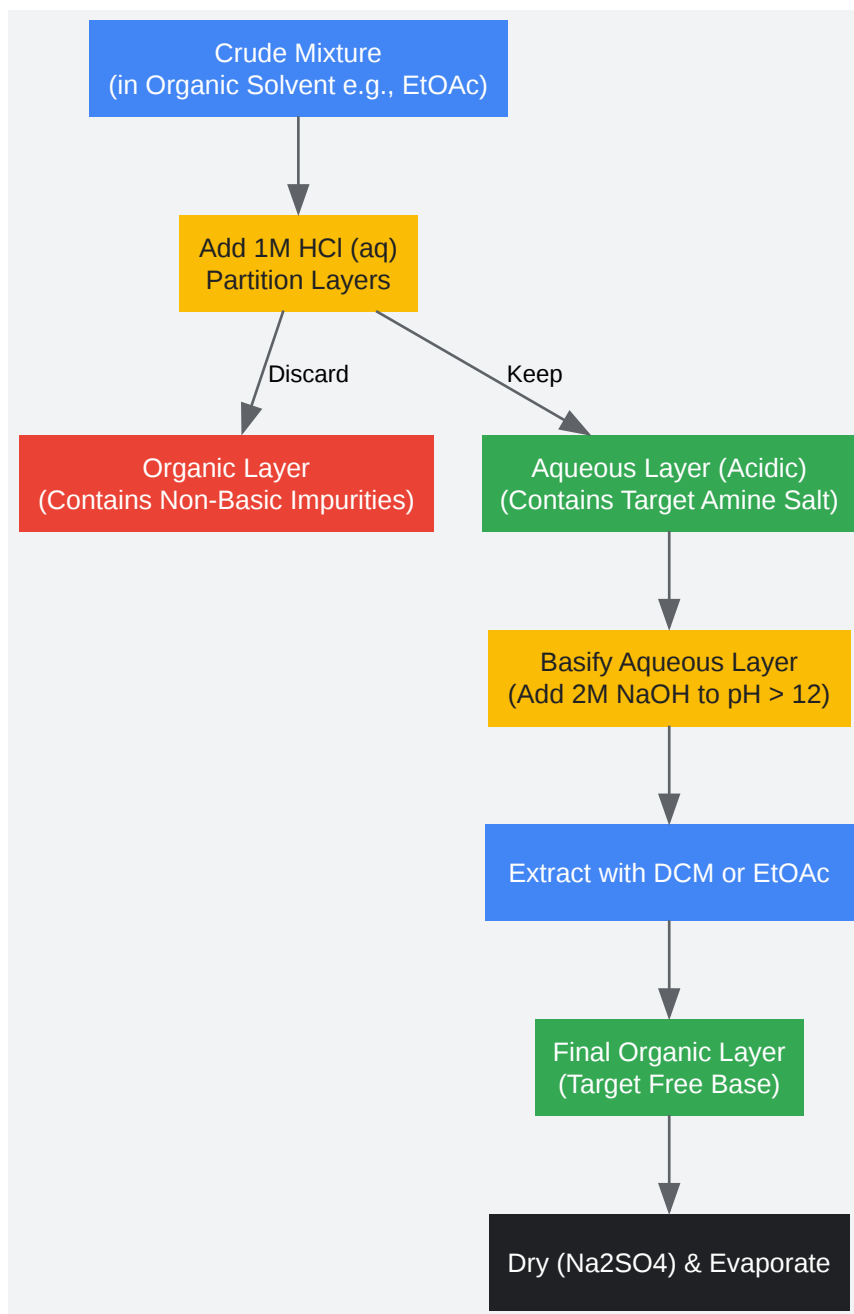
- Weighing: Weigh 5.0 mg of the compound into a clear glass vial.
- Initial Addition: Add 100 μ L of solvent. Cap and vortex for 30 seconds.
 - Observation: If clear, solubility is >50 mg/mL.

- Incremental Addition: If solid remains, add solvent in 100 μ L increments, vortexing between each addition.
- Endpoint: Record the total volume () required to dissolve the solid completely.
- Calculation:
- Heating (Optional): If insoluble at 1 mL (<5 mg/mL), heat to 40°C. If it dissolves, record as "Soluble with Heat."

Protocol B: pH-Dependent Extraction (Purification Strategy)

This protocol exploits the basicity of the C3-amine to purify the compound from non-basic impurities.

Workflow Diagram:



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Caption: Acid-Base Swing Extraction workflow for purifying **1-(4-Chlorophenyl)pyrrolidin-3-amine**.

Methodology:

- Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc).

- Acid Extraction: Wash the organic phase with 1M HCl (3x). The target amine protonates and moves to the aqueous phase. Neutral lipophilic impurities remain in the EtOAc.
- Separation: Collect the aqueous acidic layer. Discard the organic layer (after verifying no product loss).
- Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH or Sat. NaHCO₃ until pH > 12. The solution will become cloudy as the free base precipitates/oils out.
- Back-Extraction: Extract the cloudy aqueous mixture with DCM (3x).
- Isolation: Combine DCM layers, dry over anhydrous _____, filter, and concentrate in vacuo to yield the purified amine.

Applications in Drug Development[1][4][5]

Synthesis & Derivatization[4]

- Nucleophile: The C3-primary amine is a potent nucleophile. It reacts readily with acid chlorides, isocyanates, and sulfonyl chlorides.
- Solvent Choice: Perform acylation reactions in DCM or THF using a tertiary amine base (TEA or DIPEA) to scavenge HCl.

Formulation

- Salt Screening: For in vivo studies, the free base is likely too insoluble. Generate the Hydrochloride (HCl), Mesylate, or Tartrate salts to improve aqueous solubility for dosing.
- Stock Solutions: Prepare 10-100 mM stock solutions in DMSO for biological screening. Store at -20°C to prevent oxidation of the amine.

References

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